N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Description
N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Catalyzed Cycloaddition Reactions : Research has shown the utility of related benzamide and isoquinoline derivatives in copper-catalyzed formal [4 + 1] cycloaddition reactions. These reactions proceed via directed C-H cleavage, highlighting the potential of such compounds in facilitating novel synthetic routes for complex heterocyclic structures (Takamatsu, Hirano, & Miura, 2015).
Polymer Synthesis : Derivatives of N-(4-acetylphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been explored in the synthesis of soluble polyimides, demonstrating the compound's relevance in creating high-performance materials with excellent thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984).
Pharmaceutical Research
Anticancer Activity : Sulfonamide derivatives, closely related to the compound , have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant potential in activating apoptotic pathways through p38/ERK phosphorylation, suggesting their applicability in cancer treatment strategies (Cumaoğlu et al., 2015).
Antimicrobial Agents : New quinazoline derivatives, which share structural similarities with N-(4-acetylphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVOJUDDZIVNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.